Cemdomespib
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Overview
Description
Cemdomespib is a small molecule drug that functions as a heat shock protein 90-beta inhibitor. It is primarily being investigated for its potential therapeutic effects in treating diabetic peripheral neuropathic pain and other nervous system diseases . This compound is known for its neuroprotective properties, which are mediated through the modulation of heat shock protein 70 expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cemdomespib is synthesized through a series of chemical reactions that involve the formation of its complex molecular structure. The synthetic route typically includes the following steps:
Formation of the biphenyl core: This involves the coupling of two aromatic rings to form the biphenyl structure.
Introduction of the fluoro group: A fluorine atom is introduced into the biphenyl core through a halogenation reaction.
Attachment of the sugar moiety: The sugar moiety is attached to the biphenyl core through a glycosylation reaction.
Formation of the final compound:
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process also involves purification steps, such as recrystallization and chromatography, to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Cemdomespib undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen atoms.
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Cemdomespib has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of heat shock proteins in various biochemical pathways.
Biology: It is used to investigate the mechanisms of neuroprotection and the modulation of heat shock protein expression.
Medicine: this compound is being explored as a potential therapeutic agent for treating diabetic peripheral neuropathic pain and other nervous system diseases.
Industry: This compound’s neuroprotective properties make it a candidate for developing treatments for neurodegenerative diseases
Mechanism of Action
Cemdomespib exerts its effects by inhibiting heat shock protein 90-beta, a molecular chaperone involved in protein folding and stabilization. By inhibiting this protein, this compound induces the expression of heat shock protein 70, which provides neuroprotection and helps in the recovery of damaged neurons. The molecular targets and pathways involved include the modulation of stress response pathways and the stabilization of protein structures .
Comparison with Similar Compounds
Cemdomespib is unique in its ability to modulate heat shock protein expression and provide neuroprotection. Similar compounds include:
Geldanamycin: Another heat shock protein 90 inhibitor, but with a different mechanism of action and toxicity profile.
17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacological properties.
Tanespimycin: Another heat shock protein 90 inhibitor with potential therapeutic applications in cancer treatment
This compound stands out due to its specific application in treating diabetic peripheral neuropathic pain and its unique mechanism of action involving heat shock protein 70 induction .
Properties
CAS No. |
1450642-92-8 |
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Molecular Formula |
C24H30FNO6 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-[2-[4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-2-(3-fluorophenyl)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C24H30FNO6/c1-14(27)26-11-10-15-8-9-18(13-19(15)16-6-5-7-17(25)12-16)31-23-21(29)20(28)22(30-4)24(2,3)32-23/h5-9,12-13,20-23,28-29H,10-11H2,1-4H3,(H,26,27)/t20-,21+,22+,23+/m0/s1 |
InChI Key |
PDBWOHBMJQOBHL-WBADGQHESA-N |
Isomeric SMILES |
CC(=O)NCCC1=C(C=C(C=C1)O[C@H]2[C@@H]([C@@H]([C@H](C(O2)(C)C)OC)O)O)C3=CC(=CC=C3)F |
SMILES |
CC(=O)NCCC1=C(C=C(C=C1)OC2C(C(C(C(O2)(C)C)OC)O)O)C3=CC(=CC=C3)F |
Canonical SMILES |
CC(=O)NCCC1=C(C=C(C=C1)OC2C(C(C(C(O2)(C)C)OC)O)O)C3=CC(=CC=C3)F |
Synonyms |
N-[2-[5-[(6-Deoxy-5-C-methyl-4-O-methyl-alpha-L-lyxo-hexopyranosyl)oxy]-3/'-fluoro[1,1/'-biphenyl]-2-yl]ethyl]-acetamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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